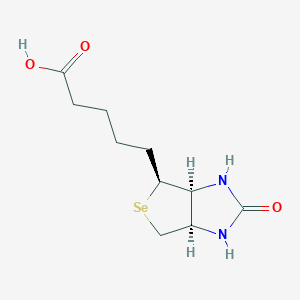

Selenobiotin

説明

特性

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUDXAKXEONARI-ZKWXMUAHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973528 |

Source

|

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57956-29-3 |

Source

|

| Record name | Selenobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057956293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of Selenobiotin: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of selenobiotin, the selenium-containing analog of biotin. It is intended for researchers, scientists, and drug development professionals interested in the biological significance and potential therapeutic applications of this unique organoselenium compound. This guide delves into the biosynthesis of selenobiotin, its role as a cofactor for biotin-dependent enzymes, and its potential as an antioxidant and anticancer agent. Detailed experimental protocols for the study of selenobiotin are provided, along with a discussion of the current challenges and future directions in this emerging field of research.

Introduction: The Emergence of Selenobiotin in Biological Research

Selenium, an essential trace element, exerts its biological functions primarily through its incorporation into selenoproteins in the form of the 21st proteinogenic amino acid, selenocysteine.[1] The well-established roles of selenoproteins in antioxidant defense, thyroid hormone metabolism, and immune function have spurred interest in other organoselenium compounds.[2][3] Selenobiotin, in which the sulfur atom of the biotin molecule is replaced by a selenium atom, has emerged as a molecule of interest due to its structural similarity to biotin, a vital cofactor for a class of enzymes known as carboxylases.[2][4] These enzymes play critical roles in fundamental metabolic pathways, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[5]

The central question driving research into selenobiotin is whether this selenium analog can functionally replace biotin and, if so, whether the presence of selenium imparts unique biochemical properties. This guide will explore the current state of knowledge regarding the biological significance of selenobiotin, from its synthesis to its potential applications in medicine.

Biosynthesis and Enzymatic Incorporation of Selenobiotin

The formation of selenobiotin has been observed in various microorganisms, including the bacterium Escherichia coli and the yeasts Meyerozyma guilliermondii and Trichosporon cutaneum.[2][4][6] The biosynthesis of selenobiotin mirrors that of biotin, utilizing the enzyme biotin synthase to insert a selenium atom into a dethiobiotin precursor.

The Role of Biotin Synthase in Selenobiotin Synthesis

Biotin synthase is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes.[7] It catalyzes the insertion of a sulfur atom into dethiobiotin to form biotin. Research has shown that biotin synthase from E. coli can also utilize a selenium source to produce selenobiotin, albeit with lower efficiency compared to sulfur insertion.[7]

The enzymatic reaction involves a complex mechanism utilizing iron-sulfur clusters. In vitro studies with reconstituted E. coli biotin synthase have demonstrated that a [2Fe-2Se] cluster can serve as the selenium donor for selenobiotin synthesis.[7] However, the activity is lower than that observed with the native [2Fe-2S] cluster for biotin synthesis.[7]

Incorporation into Biotin-Dependent Enzymes

Once synthesized, selenobiotin can be covalently attached to biotin-dependent enzymes by holocarboxylase synthetase. These enzymes, which include pyruvate carboxylase, acetyl-CoA carboxylase, and propionyl-CoA carboxylase, require the biotin cofactor for their catalytic activity.[5] The valeric acid side chain of biotin (and presumably selenobiotin) is attached to a specific lysine residue within the biotin carboxyl carrier protein (BCCP) domain of the apoenzyme.

While it is established that selenobiotin can be incorporated, a critical area of ongoing research is to determine the kinetic parameters of seleno-holocarboxylases compared to their sulfur-containing counterparts in mammalian systems. Understanding these differences is key to elucidating the specific biological significance of selenobiotin.

Potential Biological Functions of Selenobiotin

The substitution of sulfur with selenium can significantly alter the chemical properties of a molecule, including its redox potential and nucleophilicity. These changes may translate into unique biological activities for selenobiotin compared to biotin.

Antioxidant and Pro-oxidant Activities

Selenium compounds are well-known for their dual roles as both antioxidants and pro-oxidants, depending on the chemical form and concentration.[8][9] At nutritional levels, selenium's antioxidant properties are primarily mediated through selenoproteins.[3] However, some organoselenium compounds can exhibit direct antioxidant activity or, at higher concentrations, act as pro-oxidants, generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells.[8][9][10]

The potential antioxidant or pro-oxidant activity of selenobiotin is an area of active investigation. The selenide moiety in selenobiotin could potentially participate in redox cycling, contributing to either antioxidant defense or oxidative stress, depending on the cellular context.

Role in Carboxylase Enzyme Kinetics

The substitution of selenium for sulfur in the active site of biotin-dependent enzymes could modulate their catalytic activity. The different bond lengths and energies of C-Se versus C-S bonds might affect the stability of reaction intermediates and the overall rate of carboxylation and decarboxylation reactions.

For example, in pyruvate carboxylase, which catalyzes the conversion of pyruvate to oxaloacetate, the biotin cofactor acts as a carboxyl group carrier.[5] It is plausible that the use of selenobiotin could alter the kinetics of this transfer, potentially impacting metabolic flux through pathways like gluconeogenesis. However, detailed kinetic studies on purified mammalian carboxylases containing selenobiotin are currently lacking in the literature.

Potential Therapeutic Applications

The unique properties of selenobiotin open up possibilities for its use in drug development.

-

Anticancer Therapy: The pro-oxidant potential of selenobiotin at higher concentrations could be exploited for cancer therapy.[8][9] Many cancer cells have a higher basal level of ROS and are more susceptible to further oxidative stress.[8] Targeted delivery of selenobiotin to tumor cells could selectively induce apoptosis.

-

Antioxidant Supplementation: In conditions of oxidative stress, selenobiotin, if proven to have significant antioxidant activity, could be explored as a novel selenium supplement. Its structural similarity to a vitamin may offer advantages in terms of bioavailability and cellular uptake.

It is important to note that research into the specific therapeutic applications of selenobiotin is still in its infancy. Most of the current knowledge is extrapolated from studies on other organoselenium compounds.[11][12][13]

Experimental Protocols for the Study of Selenobiotin

For researchers entering this field, robust and validated experimental methods are crucial. This section provides an overview of key protocols for the production, purification, and analysis of selenobiotin.

Biosynthesis of Selenobiotin in E. coli

This protocol is adapted from the methodology described for the in vitro synthesis of selenobiotin using E. coli biotin synthase.[7]

Step-by-Step Methodology:

-

Overexpression and Purification of Biotin Synthase:

-

Clone the E. coli bioB gene into an appropriate expression vector.

-

Transform the vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the biotin synthase using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography).

-

-

Reconstitution of the Iron-Selenium Cluster:

-

Prepare the apo-biotin synthase by removing the native iron-sulfur cluster under anaerobic conditions.

-

Reconstitute the [2Fe-2Se] cluster by incubating the apoprotein with a source of iron (e.g., FeCl₃) and selenium (e.g., Na₂Se) under strictly anaerobic conditions.

-

-

In Vitro Selenobiotin Synthesis Assay:

-

Set up the reaction mixture in an anaerobic chamber containing:

-

Reconstituted biotin synthase

-

Dethiobiotin (substrate)

-

S-adenosylmethionine (SAM)

-

A reducing system (e.g., flavodoxin, flavodoxin reductase, and NADPH)

-

Sodium selenide (Na₂Se) as the selenium source.

-

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

Quench the reaction and analyze the products by HPLC-MS/MS.

-

Quantification of Selenobiotin by Affinity Chromatography and Mass Spectrometry

This method is based on the high affinity of avidin for biotin and its analogs.[4][6]

Step-by-Step Methodology:

-

Sample Preparation:

-

For cellular extracts, perform enzymatic hydrolysis to release biotin and selenobiotin from proteins.

-

Clarify the hydrolysate by centrifugation or filtration.

-

-

Affinity Chromatography:

-

Pack a column with monomeric avidin-agarose resin.

-

Equilibrate the column with a suitable buffer (e.g., phosphate-buffered saline).

-

Load the sample onto the column.

-

Wash the column extensively to remove non-specifically bound molecules.

-

Elute the bound biotin and selenobiotin using a low pH buffer (e.g., glycine-HCl, pH 2.5).

-

-

LC-MS/MS Analysis:

-

Neutralize the eluted fractions.

-

Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Develop a specific multiple reaction monitoring (MRM) method for the detection and quantification of selenobiotin based on its unique parent and fragment ion masses.

-

| Parameter | Biotin | Selenobiotin |

| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₀H₁₆N₂O₃Se |

| Monoisotopic Mass | 244.0881 | 292.0302 (for ⁸⁰Se) |

| Key MS/MS Fragment | Varies with method | Varies with method |

| Table 1: Mass Spectrometric Properties of Biotin and Selenobiotin. |

Challenges and Future Directions

The study of selenobiotin is a promising but challenging field. Several key areas require further investigation:

-

In Vivo Studies: There is a significant lack of data on the bioavailability, metabolism, and physiological effects of selenobiotin in animal models and humans.[14]

-

Chemical Synthesis: The development of a robust and scalable chemical synthesis for selenobiotin would greatly facilitate research by providing a reliable source of the pure compound.

-

Enzyme Kinetics: Detailed kinetic studies of mammalian carboxylases with selenobiotin are needed to understand its functional implications at the molecular level.

-

Therapeutic Potential: Rigorous preclinical studies are required to validate the potential of selenobiotin as an anticancer or antioxidant agent.

-

Stability and Formulation: For any potential therapeutic application, the stability of selenobiotin under various conditions and the development of suitable formulations for drug delivery will be critical.[15]

Conclusion

Selenobiotin represents an exciting frontier in the fields of selenium biochemistry and drug discovery. Its structural similarity to biotin, combined with the unique chemical properties of selenium, suggests a range of potential biological activities that are yet to be fully explored. While current research has laid the groundwork for understanding its biosynthesis and has provided tools for its analysis, significant gaps in our knowledge remain, particularly concerning its role in mammalian physiology and its therapeutic potential. This technical guide serves as a starting point for researchers and drug development professionals, highlighting the current state of the art and outlining the critical questions that will drive future investigations into the biological significance of selenobiotin.

References

-

Patelski, A., et al. (2024). Effect of Selenium Supplementation on Biotin and Selenobiotin Concentrations in Meyerozyma guilliermondii and Trichosporon cutaneum Cells. Molecules, 29(23), 5607. [Link][2][3][4]

-

Patelski, A., et al. (2024). Effect of Selenium Supplementation on Biotin and Selenobiotin Concentrations in Meyerozyma guilliermondii and Trichosporon cutaneum Cells. PubMed. [Link][6]

-

Yim, H., et al. (2023). Selenium and Selenoproteins: Mechanisms, Health Functions, and Emerging Applications. Antioxidants, 12(9), 1675. [Link]

-

Wang, Y., et al. (2023). Selenium in cancer management: exploring the therapeutic potential. Frontiers in Nutrition, 10, 1269324. [Link][1]

-

Ip, C. (2004). Selenium compounds for cancer prevention and therapy – human clinical trial considerations. Cancer and Metastasis Reviews, 23(3-4), 329-340. [Link][11]

-

Zeng, H. (2009). Is Selenium a Potential Treatment for Cancer Metastasis?. Nutrients, 1(2), 145-159. [Link][12]

-

El-Sayed, W. M., & El-Borady, O. M. (2021). Emerging Role of Selenium Metabolic Pathways in cancer: New Therapeutic Targets for Cancer. Theranostics, 11(13), 6337–6353. [Link][13]

-

Razaghi, A., et al. (2021). Selenium in Human Health and Gut Microflora: Bioavailability of Selenocompounds and Relationship With Diseases. Frontiers in Nutrition, 8, 680298. [Link][8]

-

Reid, M. A., et al. (2018). Cytotoxicity of Selenium Immunoconjugates against Triple Negative Breast Cancer Cells. International Journal of Molecular Sciences, 19(11), 3362. [Link]

-

Rayman, M. P. (2002). Selenium and the regulation of cell signaling, growth, and survival: molecular and mechanistic aspects. Antioxidants & Redox Signaling, 4(2), 339-351. [Link][16]

-

Tapiero, H., et al. (2003). The antioxidant role of selenium and seleno-compounds. Biomedicine & Pharmacotherapy, 57(3-4), 134-144. [Link][17]

-

Zoidis, E., et al. (2018). Selenium-Dependent Antioxidant Enzymes: Actions and Properties of Selenoproteins. Antioxidants, 7(5), 66. [Link][18]

-

Tse Sum Bui, B., et al. (2006). Escherichia coli biotin synthase produces selenobiotin. Further evidence of the involvement of the [2Fe-2S]2+ cluster in the sulfur insertion step. Biochemistry, 45(11), 3824-3834. [Link][2]

-

Sunde, R. A. (2005). Selenium: its role as antioxidant in human health. Journal of Trace Elements in Medicine and Biology, 18(4), 333-336. [Link][3]

-

Tse Sum Bui, B., et al. (2006). Escherichia coli Biotin Synthase Produces Selenobiotin. Further Evidence of the Involvement of the [2Fe-2S]2+ Cluster in the Sulfur Insertion Step. Biochemistry, 45(11), 3824-3834. [Link][7]

-

Daniels, L. A. (1996). Selenium metabolism and bioavailability. Biological Trace Element Research, 54(3), 185-199. [Link][14]

-

Mendelev, N., et al. (2012). Selenite Stimulates Mitochondrial Biogenesis Signaling and Enhances Mitochondrial Functional Performance in Murine Hippocampal Neuronal Cells. PLoS ONE, 7(10), e47910. [Link]

-

Zoidis, E., et al. (2018). Selenium-Dependent Antioxidant Enzymes: Actions and Properties of Selenoproteins. ResearchGate. [Link][9]

-

Young, V. R. (1981). Selenium bioavailability with reference to human nutrition. The American Journal of Clinical Nutrition, 34(10), 2083-2091. [Link]

-

Kumar, A., & Singh, S. (2019). Synthesis and semi-synthesis of selenopeptides and selenoproteins. Journal of Peptide Science, 25(11), e3210. [Link]

-

ChemCon GmbH. (n.d.). Identity determination and purity testing. [Link]

-

Medina, D., & Shepherd, C. (1981). The metabolism of selenite and selenomethionine in mouse fibroblasts grown in tissue culture. Cancer Letters, 11(4), 337-345. [Link]

-

Spallholz, J. E. (1994). Selenium and the regulation of cell signaling, growth, and survival: molecular and mechanistic aspects. Semantic Scholar. [Link][10]

-

Google Patents. (2017). Stable pharmaceutical composition. [15]

-

Tong, L. (2013). Structure and function of biotin-dependent carboxylases. Cellular and Molecular Life Sciences, 70(5), 863-891. [Link]

-

Blue, B. J., & Schöneich, C. (2023). APPLICATION OF FORMULATION PRINCIPLES TO STABILITY ISSUES ENCOUNTERED DURING PROCESSING, MANUFACTURING, AND STORAGE OF DRUG SUBSTANCE AND DRUG PRODUCT PROTEIN THERAPEUTICS. Journal of Pharmaceutical Sciences. [Link]

-

Wikipedia. (n.d.). Biotin carboxylase. [Link]

- Google Patents. (2009).

-

Le, D. T., et al. (2021). Exploring the selenium-over-sulfur substrate specificity and kinetics of a bacterial selenocysteine lyase. Journal of Biological Chemistry, 296, 100223. [Link]

-

Al-Jaaly, E. A., et al. (2017). Metabolism of L-Selenomethionine and Selenite by Probiotic Bacteria: In Vitro and In Vivo Studies. ResearchGate. [Link]

-

Patelski, A., et al. (2024). Effect of Selenium Supplementation on Biotin and Selenobiotin Concentrations in Meyerozyma guilliermondii and Trichosporon cutaneum Cells. ResearchGate. [Link][19]

-

St. Maurice, M., et al. (2009). Interaction Between the Biotin Carboxyl Carrier Domain and the Biotin Carboxylase Domain in Pyruvate Carboxylase from Rhizobium etli. Protein Science, 18(9), 1934-1946. [Link]

-

Pan, Y., & Iwaoka, M. (2018). Chemistry and Chemical Biology of Selenenyl Sulfides and Thioseleninic Acids. Antioxidants & Redox Signaling, 29(14), 1403-1422. [Link]

-

An, S., & Raines, R. T. (2012). Chemical synthesis and biotinylation of the thrombospondin domain TSR2. Protein Science, 21(8), 1222-1229. [Link]

-

Walsh Medical Media. (n.d.). Investigating Enzyme Kinetics and their Applications in Biotechnology. [Link]

-

St. Maurice, M., & Viola, R. E. (2012). The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms. Protein Science, 21(9), 1251-1265. [Link][20]

-

Stihi, C., et al. (2021). Chromatographic Determination of Total Selenium in Biofortified Allium sp. following Piazselenol Formation and Micro-Solid-Phase Extraction. Molecules, 26(22), 6825. [Link]

-

Tong, L. (2013). Structure and function of biotin-dependent carboxylases. ResearchGate. [Link][5]

-

Jordi Labs. (n.d.). 7 Methods of Assessing Protein Purity. [Link]

-

ResearchGate. (n.d.). Chemical Synthesis of Selenoproteins. [Link]

-

Al-Tabakha, M. M., et al. (2023). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. Pharmaceutics, 15(11), 2568. [Link]

-

Adamiak, Z., et al. (2012). Novel Insights into the Biotin Carboxylase Domain Reactions of Pyruvate Carboxylase from Rhizobium etli. Biochemistry, 51(40), 7913-7928. [Link]

-

Food and Drug Administration. (2005). ASEAN Guideline on Stability Study of Drug Product. [Link]

-

Rustemi, Z., et al. (2020). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45(7), 1605-1610. [Link]

-

ResearchGate. (n.d.). Correlation between the Stability Constant and pH for β-Cyclodextrin Complexes. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effect of Selenium Supplementation on Biotin and Selenobiotin Concentrations in Meyerozyma guilliermondii and Trichosporon cutaneum Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Selenium Supplementation on Biotin and Selenobiotin Concentrations in Meyerozyma guilliermondii and Trichosporon cutaneum Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. The role of biotin and oxamate in the carboxyl transferase reaction of pyruvate carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selenium as a pleiotropic agent for medical discovery and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selenium Compounds as Novel Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selenium in cancer management: exploring the therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cancer chemoprevention: selenium as a prooxidant, not an antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. books.rsc.org [books.rsc.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. mdpi.com [mdpi.com]

- 16. Selenium Nanoparticles as Versatile Delivery Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nanoparticle Conjugates of Selenium Compounds: Preparation, Characterisation and Electron Transfer [mdpi.com]

- 18. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 19. Comparison of Bioavailability, Pharmacokinetics, and Biotransformation of Selenium-Enriched Yeast and Sodium Selenite in Rats Using Plasma Selenium and Selenomethionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics of Selenium in Healthy Piglets After Different Routes of Administration: Application of Pharmacokinetic Data to the Risk Assessment of Selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Selenobiotin: A Technical Guide for Scientific Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and the current state of the chemical synthesis of selenobiotin, the selenium-containing analog of biotin (Vitamin B7). Addressed to researchers, scientists, and professionals in drug development, this document delves into the foundational research that identified selenobiotin as a naturally occurring vitamer and elucidates the sophisticated enzymatic machinery responsible for its formation. While a complete de novo chemical synthesis of selenobiotin remains an underexplored area in the literature, this guide will discuss potential synthetic strategies extrapolated from established biotin synthesis and organoselenium chemistry. Furthermore, we will explore the analytical techniques for its characterization, its comparative biological activity, and its burgeoning potential in targeted drug delivery and other therapeutic applications.

Introduction: The Emergence of a Selenium Analog

Biotin is a vital water-soluble vitamin, indispensable as a covalently bound cofactor for carboxylase enzymes that play a critical role in the metabolism of fatty acids, glucose, and amino acids.[1] Its structure, featuring a ureido ring fused with a tetrahydrothiophene ring, is central to its biological function. The substitution of the sulfur atom in the tetrahydrothiophene ring with selenium gives rise to selenobiotin, a naturally occurring analog.

The initial discovery of selenobiotin was a significant advancement in the understanding of selenium's role in biological systems, extending beyond its well-known incorporation into selenocysteine-containing proteins. This guide will trace the path from its initial detection to our current understanding of its synthesis and potential applications, offering a technical resource for scientists working at the intersection of chemistry, biology, and medicine.

The Foundational Discovery of Selenobiotin

The first evidence for the biosynthesis of selenobiotin was presented in a seminal 1980 paper by Lindblow-Kull, Kull, and Shrift. Their work with the fungus Phycomyces blakesleeanus demonstrated that this organism could incorporate selenium into a biotin analog. The identification of this novel compound was a pivotal moment, suggesting that the biosynthetic pathways for sulfur-containing metabolites could, in some cases, accommodate selenium.

Early Experimental Evidence

The initial discovery relied on a combination of microbiological assays and radiolabeling experiments. While the full text of the original 1980 publication is not widely available, subsequent research and reviews confirm that the identification of selenobiotin was based on its ability to support the growth of biotin-auxotrophic microorganisms and its co-elution with biotin in chromatographic separations. The use of radiolabeled selenium provided direct evidence of its incorporation into a biotin-like molecule.

Biosynthesis: Nature's Route to Selenobiotin

The natural production of selenobiotin has been confirmed in various organisms, including the fungus Phycomyces blakesleeanus and the bacterium Escherichia coli.[1] More recent studies have also demonstrated the ability of certain yeast strains, such as Meyerozyma guilliermondii and Trichosporon cutaneum, to synthesize selenobiotin, particularly when cultured in selenium-supplemented media.[1][2] These findings have opened avenues for the biotechnological production of this rare vitamer.[1][2]

The Central Role of Biotin Synthase (BioB)

The biosynthesis of selenobiotin mirrors the final step of the biotin biosynthetic pathway: the insertion of a chalcogen atom into dethiobiotin (DTB). This reaction is catalyzed by the enzyme biotin synthase (BioB) , a member of the radical S-adenosylmethionine (SAM) superfamily.

Biotin synthase is a remarkable enzyme that contains two iron-sulfur clusters: a [4Fe-4S] cluster and a [2Fe-2S] cluster. The [4Fe-4S] cluster is responsible for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical, which initiates the catalytic cycle by abstracting a hydrogen atom from DTB. The [2Fe-2S] cluster serves as the sulfur donor in biotin synthesis. In the case of selenobiotin synthesis, it is hypothesized that a selenium-containing analog of this cluster, likely a [2Fe-2Se] cluster, is formed and acts as the selenium donor.

Enzymatic Mechanism of Selenobiotin Formation

The in vitro production of selenobiotin by E. coli biotin synthase has been demonstrated by reconstituting the apoenzyme with ferric chloride and sodium selenide to form a [2Fe-2Se]2+ cluster.[3] The enzymatic reaction proceeds as follows:

-

Radical Generation: The [4Fe-4S] cluster mediates the reductive cleavage of SAM, producing a 5'-deoxyadenosyl radical.

-

Hydrogen Abstraction: The 5'-deoxyadenosyl radical abstracts a hydrogen atom from dethiobiotin.

-

Selenium Insertion: The [2Fe-2Se]2+ cluster donates a selenium atom to the dethiobiotin radical, leading to the formation of the selenolane ring of selenobiotin.

Interestingly, when the [2Fe-2Se]2+ enzyme was assayed with sodium sulfide, a mixture of biotin and selenobiotin was produced, providing strong evidence for the direct involvement of the [2Fe-2S]/[2Fe-2Se] cluster as the chalcogen source.[3]

Experimental Protocol: In Vitro Enzymatic Synthesis of Selenobiotin

This protocol is a conceptual summary based on published research and should be adapted and optimized for specific laboratory conditions.

1. Preparation of Apo-Biotin Synthase:

- Overexpress and purify biotin synthase from a suitable host (e.g., E. coli).

- Chemically deplete the iron-sulfur clusters from the purified enzyme to obtain the apoprotein.

2. Reconstitution of the [2Fe-2Se]2+ Cluster:

- In an anaerobic environment, incubate the apo-biotin synthase with a stoichiometric excess of FeCl₃ and Na₂Se.

- Allow the reconstitution to proceed under controlled temperature and time.

- Remove excess iron and selenide by dialysis or size-exclusion chromatography.

3. Enzymatic Reaction:

- In an anaerobic glovebox, prepare a reaction mixture containing:

- Reconstituted [2Fe-2Se]2+-biotin synthase

- Dethiobiotin (substrate)

- S-adenosylmethionine (SAM)

- A reducing agent (e.g., sodium dithionite)

- Buffer at optimal pH

- Incubate the reaction mixture at the optimal temperature for biotin synthase activity.

4. Quenching and Analysis:

- Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).

- Analyze the reaction mixture for the presence of selenobiotin using HPLC and mass spectrometry.

Diagram: Biosynthesis of Selenobiotin

Caption: Enzymatic conversion of dethiobiotin to selenobiotin by biotin synthase.

Chemical Synthesis of Selenobiotin: A Frontier in Organic Chemistry

Despite the well-established biosynthesis of selenobiotin, a comprehensive, multi-step total chemical synthesis of this molecule from simple starting materials has not been prominently reported in the peer-reviewed literature. The chemical synthesis of biotin itself is a challenging endeavor, often requiring more than ten steps to achieve a stereochemically pure product. The introduction of a selenium atom presents additional synthetic hurdles due to the unique reactivity and potential toxicity of organoselenium reagents.

Hypothetical Retrosynthetic Analysis

A plausible synthetic strategy for selenobiotin would likely draw inspiration from established biotin syntheses. A hypothetical retrosynthetic analysis is presented below:

Caption: Targeted delivery of a drug to a cancer cell via a selenobiotin conjugate.

Future Perspectives and Conclusion

The study of selenobiotin is a field ripe with opportunities for further research. The development of a robust and scalable chemical synthesis would be a major breakthrough, enabling a more thorough investigation of its biological properties and therapeutic potential. Further studies are needed to elucidate the precise mechanisms of its biological activity and to explore its efficacy in various disease models.

References

-

Effect of Selenium Supplementation on Biotin and Selenobiotin Concentrations in Meyerozyma guilliermondii and Trichosporon cutaneum Cells. MDPI. [Link]

-

Effect of Selenium Supplementation on Biotin and Selenobiotin Concentrations in Meyerozyma guilliermondii and Trichosporon cutaneum Cells. PubMed. [Link]

-

Biotin, a universal and essential cofactor: synthesis, ligation and regulation. PMC. [Link]

-

The synthesis of new biotin derivatives and their bioactivity. LSU Scholarly Repository. [Link]

-

Escherichia coli Biotin Synthase Produces Selenobiotin. Further Evidence of the Involvement of the [2Fe-2S]2+ Cluster in the Sulfur Insertion Step. Biochemistry. [Link]

-

Escherichia coli biotin synthase produces selenobiotin. Further evidence of the involvement of the [2Fe-2S]2+ cluster in the sulfur insertion step. PubMed. [Link]

-

Targeting selenium metabolism and selenoproteins: novel avenues for drug discovery. Metallomics. [Link]

-

Selenium as a pleiotropic agent for medical discovery and drug delivery. Dovepress. [Link]

-

Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)?. PubMed Central. [Link]

-

Co-Opting Host Receptors for Targeted Delivery of Bioconjugates—From Drugs to Bugs. MDPI. [Link]

- Amplification of biotin-mediated targeting.

-

Selenium Nanoparticles for Biomedical Applications: From Development and Characterization to Therapeutics. PubMed. [Link]

-

Selenium as a pleiotropic agent for medical discovery and drug delivery. PubMed Central. [Link]

-

Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry. MDPI. [Link]

-

Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry. PubMed. [Link]

-

(PDF) Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry. ResearchGate. [Link]

-

Selenocysteine-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins. PubMed. [Link]

-

77Se NMR Probes the Protein Environment of Selenomethionine. PubMed Central. [Link]

-

Synthesis of selenium-containing amino acid analogues and their biological study. PubMed. [Link]

-

Organoselenium Chemistry in Stereoselective Reactions. PubMed. [Link]

-

Stereoselective Synthesis of Selenium-Containing Glycoconjugates via the Mitsunobu Reaction. PubMed Central. [Link]

-

The kinetics of alkyl radical ring closures at selenium: formation of selenane. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis of 3,4-Bis(Butylselanyl)Selenophenes and 4-Alkoxyselenophenes Promoted by Oxone®. PubMed Central. [Link]

-

Serendipitous Formation of Various Selenium Heterocycles Hidden in the Classical Synthesis of Selenophene. PubMed Central. [Link]

-

RECENT SYNTHETIC APPROACHES TOWARDS SELENOPHENE SCAFFOLDS. Bettanina, Luana, et al.. [Link]

-

Recent Advances in the Synthesis of Selenophenes and Their Derivatives. PubMed Central. [Link]

-

Total synthesis of D-(+)-biotin. ResearchGate. [Link]

-

Discovery of a Biotin Synthase That Utilizes an Auxiliary 4Fe–5S Cluster for Sulfur Insertion. Journal of the American Chemical Society. [Link]

-

Element selective characterization of stability and reactivity of selenium species in selenized yeast. ResearchGate. [Link]

-

Evidence for the biosynthesis of selenobiotin. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effect of Selenium Supplementation on Biotin and Selenobiotin Concentrations in Meyerozyma guilliermondii and Trichosporon cutaneum Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Escherichia coli biotin synthase produces selenobiotin. Further evidence of the involvement of the [2Fe-2S]2+ cluster in the sulfur insertion step - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Role of Selenobiotin in Carboxylase-Mediated Catalysis: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Biotin-dependent carboxylases are ubiquitous enzymes critical to central metabolism, playing indispensable roles in fatty acid synthesis, gluconeogenesis, and amino acid catabolism. The intricate catalytic cycle of these enzymes, reliant on the unique chemical properties of the biotin cofactor, has been a subject of extensive study. This technical guide delves into the compelling, yet less explored, realm of selenobiotin, the selenium-containing analog of biotin. Herein, we synthesize current knowledge and field-proven insights to elucidate the theoretical and potential practical aspects of selenobiotin's mechanism of action in carboxylases. We will explore its biosynthesis and incorporation, hypothesize its catalytic mechanism based on the well-established biotin-dependent pathway, and present experimental frameworks for its investigation. This guide is intended to serve as a foundational resource for researchers poised to explore the unique biochemical landscape of seleno-enzymes and to unlock their potential in therapeutic and biotechnological applications.

Introduction: The Significance of Biotin and Selenium in Enzymatic Catalysis

Biotin (Vitamin B7) is a water-soluble vitamin that functions as a covalently attached prosthetic group for a class of enzymes known as biotin-dependent carboxylases.[1][2] These enzymes catalyze key carboxylation reactions, which are fundamental to various metabolic pathways.[3] The core chemical functionality of biotin resides in its ureido ring, which acts as a carrier of activated carbon dioxide.[2]

Selenium, an essential trace element, is increasingly recognized for its critical role in biological systems, primarily through its incorporation as the 21st proteinogenic amino acid, selenocysteine.[4] The substitution of sulfur with selenium imparts unique chemical properties, including a lower pKa and higher nucleophilicity of the selenol group compared to the thiol group of cysteine, which often translates to enhanced catalytic efficiency in redox reactions.[5]

The intersection of these two vital molecules gives rise to selenobiotin, a fascinating analog where the sulfur atom in the tetrahydrothiophene ring of biotin is replaced by a selenium atom. While research into selenobiotin is still in its nascent stages, preliminary studies have demonstrated its biosynthesis in certain microorganisms and its ability to substitute for biotin in at least one carboxylase, pyruvate carboxylase.[6][7] This guide will provide an in-depth exploration of the knowns and plausible hypotheses surrounding the mechanism of action of selenobiotin in carboxylases.

The Architecture and Canonical Mechanism of Biotin-Dependent Carboxylases

Biotin-dependent carboxylases are complex molecular machines, typically composed of three distinct functional domains:

-

Biotin Carboxylase (BC) Domain: This domain catalyzes the ATP-dependent carboxylation of the biotin prosthetic group.[3]

-

Carboxyltransferase (CT) Domain: This domain facilitates the transfer of the carboxyl group from carboxybiotin to a specific acceptor substrate.[3]

-

Biotin Carboxyl Carrier Protein (BCCP) Domain: This domain contains a conserved lysine residue to which biotin is covalently attached via an amide linkage.[3]

The catalytic cycle of biotin-dependent carboxylases is a two-step process that occurs at two spatially distinct active sites, bridged by the mobile BCCP domain in a "swinging domain" model.[3]

Step 1: Carboxylation of Biotin in the BC Domain The reaction is initiated by the activation of bicarbonate by ATP to form a carboxyphosphate intermediate.[8] This is followed by the nucleophilic attack of the N1' of the biotin ureido ring on the carboxyl group of the carboxyphosphate, resulting in the formation of carboxybiotin.[8]

Step 2: Carboxyl Transfer in the CT Domain The flexible BCCP domain then translocates the carboxybiotin moiety to the CT domain active site. Here, the carboxyl group is transferred from carboxybiotin to the acceptor substrate, regenerating the biotinylated BCCP and releasing the carboxylated product.[9]

Below is a diagrammatic representation of the canonical biotin-dependent carboxylation cycle.

Caption: The catalytic cycle of a biotin-dependent carboxylase.

Selenobiotin: Biosynthesis and Incorporation

The existence of selenobiotin in biological systems has been confirmed, with studies demonstrating its synthesis by microorganisms such as Escherichia coli and the yeast strains Meyerozyma guilliermondii and Trichosporon cutaneum.[6][7] The biosynthesis of selenobiotin is believed to parallel that of biotin, with biotin synthase, a radical SAM enzyme, catalyzing the insertion of a selenium atom into dethiobiotin.[7]

Research has shown that supplementation with organic selenium forms, particularly selenomethionine, significantly increases the formation of selenobiotin in yeast.[6] This suggests that selenomethionine may serve as the selenium donor for the biosynthesis of selenobiotin.

The incorporation of selenobiotin into carboxylases is presumed to follow the same enzymatic machinery as biotin. Biotin protein ligase (BPL) is responsible for the covalent attachment of biotin to the apo-carboxylase.[10] It is hypothesized that BPL can also recognize and attach selenobiotin to the conserved lysine residue of the BCCP domain, thereby generating the seleno-holoenzyme.

Quantitative Data on Selenobiotin Incorporation

A recent study on yeast strains provides valuable quantitative insights into the incorporation of selenobiotin. The percentage of selenobiotin in the total biotin vitamer fraction was found to be dependent on the yeast strain and the form of selenium supplementation.

| Yeast Strain | Selenium Supplement | Selenobiotin (% of total biotin vitamers) |

| Meyerozyma guilliermondii | Selenomethionine | up to 17.3% |

| Trichosporon cutaneum | Selenomethionine | up to 28.4% |

| Data adapted from[6] |

Hypothesized Mechanism of Action of Selenobiotin in Carboxylases

While direct experimental evidence detailing the catalytic mechanism of a selenobiotin-dependent carboxylase is currently limited, we can formulate a scientifically plausible hypothesis based on the known mechanism for biotin and the inherent chemical differences between sulfur and selenium. The overall two-step catalytic cycle is expected to be conserved.

Step 1: Carboxylation of Selenobiotin in the BC Domain

The initial activation of bicarbonate by ATP to form carboxyphosphate would proceed as in the biotin-dependent reaction. The subsequent nucleophilic attack would involve the N1' of the selenobiotin ureido ring. The electronic properties of the selenoureido group, influenced by the proximal selenium atom, may alter the nucleophilicity of the N1' atom. While the precise impact on the reaction rate is unknown, it is a key area for future investigation.

Step 2: Carboxyl Transfer from Carboxyselenobiotin in the CT Domain

Following translocation to the CT domain, the carboxyl group is transferred from carboxyselenobiotin to the acceptor substrate. The stability of the carboxyselenobiotin intermediate and the energetics of the carboxyl transfer are likely to be influenced by the selenium atom. The larger atomic radius and different bond energies of selenium compared to sulfur could affect the conformation of the cofactor in the active site and the subsequent bond cleavage and formation steps.

The diagram below illustrates the hypothesized catalytic cycle for a selenobiotin-dependent carboxylase.

Caption: Hypothesized catalytic cycle for a selenobiotin-dependent carboxylase.

Experimental Protocols for the Study of Selenobiotin in Carboxylases

To rigorously investigate the mechanism of action of selenobiotin, a combination of biochemical, biophysical, and analytical techniques is required. The following protocols provide a framework for such studies.

Preparation of Seleno-Holo-Carboxylase

Objective: To generate a carboxylase enzyme containing selenobiotin for subsequent functional and structural analysis.

Methodology:

-

Expression and Purification of Apo-Carboxylase:

-

Clone the gene for the target carboxylase into a suitable expression vector.

-

Express the protein in a biotin-deficient bacterial or yeast strain to produce the apo-enzyme (lacking the biotin cofactor).

-

Purify the apo-carboxylase using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

-

Synthesis or Biological Production of Selenobiotin:

-

Chemical Synthesis: Synthesize selenobiotin following established organic chemistry protocols.

-

Biological Production: Culture a selenobiotin-producing yeast strain (e.g., T. cutaneum) in selenium-supplemented media.[6] Extract and purify selenobiotin from the cell lysate.

-

-

Reconstitution of the Seleno-Holo-Enzyme:

-

Incubate the purified apo-carboxylase with an excess of selenobiotin and purified biotin protein ligase (BPL) in the presence of ATP and Mg²⁺.

-

Remove excess, unreacted selenobiotin and BPL by size-exclusion chromatography.

-

Confirm the incorporation of selenobiotin using mass spectrometry.

-

Comparative Kinetic Analysis

Objective: To determine and compare the kinetic parameters of the carboxylase with biotin versus selenobiotin.

Methodology:

-

Enzyme Assay:

-

Utilize a coupled-enzyme spectrophotometric assay to monitor the carboxylation reaction. For example, for pyruvate carboxylase, the production of oxaloacetate can be coupled to the oxidation of NADH by malate dehydrogenase.

-

Alternatively, a radio-isotopic assay using H¹⁴CO₃⁻ can be employed to directly measure the incorporation of the carboxyl group into the substrate.

-

-

Kinetic Parameter Determination:

-

Perform steady-state kinetic analyses by varying the concentration of one substrate while keeping the others saturated.

-

Determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) for each substrate (e.g., pyruvate, ATP, bicarbonate) for both the biotin- and selenobiotin-containing enzymes.

-

Calculate the catalytic efficiency (kcat/Kₘ) for both forms of the enzyme to provide a direct comparison of their catalytic performance.

-

Biophysical and Structural Characterization

Objective: To probe the structural and electronic differences between the biotin- and selenobiotin-containing enzymes.

Methodology:

-

Mass Spectrometry (MS):

-

X-ray Crystallography:

-

Crystallize the seleno-holo-carboxylase to determine its three-dimensional structure.

-

Compare the structure to that of the native biotin-containing enzyme to identify any conformational changes in the active sites or the overall protein architecture induced by the selenium substitution.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For smaller, more amenable systems or isolated domains, utilize ⁷⁷Se NMR spectroscopy to directly probe the local electronic environment of the selenium atom in selenobiotin. This can provide insights into cofactor dynamics and interactions within the active site.

-

The following diagram outlines a comprehensive experimental workflow for the investigation of selenobiotin in carboxylases.

Sources

- 1. Pyruvate carboxylase - Wikipedia [en.wikipedia.org]

- 2. The enzymes of biotin dependent CO2 metabolism: What structures reveal about their reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. odr.chalmers.se [odr.chalmers.se]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Crystal Structure of Biotin Carboxylase in Complex with Substrates and Implications for Its Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure and the mechanism of action of pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotin Protein Ligase as You Like it: Either Extraordinarily Specific or Promiscuous Protein Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Meeting the Biotin Challenge with Mass Spectrometry - AnalyteGuru [thermofisher.com]

Selenobiotin: A Novel Frontier in Targeted Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The confluence of selenium's potent antioxidant and pro-oxidant capabilities with biotin's role as a crucial cellular cofactor and a targeting moiety presents a compelling case for the investigation of selenobiotin, the selenium-containing analog of biotin. This technical guide provides a comprehensive exploration of the potential therapeutic applications of selenobiotin, moving beyond theoretical postulations to outline actionable experimental frameworks. We will delve into the biochemical rationale for its use in oncology, neuroprotection, and the management of metabolic disorders. This document is designed to serve as a foundational resource for researchers and drug development professionals, offering detailed methodologies, from synthesis to in vivo evaluation, to unlock the therapeutic promise of this novel molecule.

Introduction: The Scientific Rationale for Selenobiotin

Selenium (Se) is an essential trace element integral to the function of selenoproteins, which play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function.[1][2] The therapeutic potential of various selenium compounds in cancer prevention and therapy has been extensively studied, leveraging their ability to modulate cellular redox homeostasis.[3][4] Biotin (Vitamin B7), on the other hand, is a vital coenzyme for several carboxylases essential for fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[5][6] Notably, the overexpression of biotin receptors, specifically the sodium-dependent multivitamin transporter (SMVT), on the surface of various cancer cells has positioned biotin as a promising targeting ligand for delivering therapeutic agents directly to tumors.[7][8][9]

Selenobiotin, where the sulfur atom in the tetrahydrothiophene ring of biotin is replaced by a selenium atom, represents a unique molecular entity that synergistically combines the distinct biochemical attributes of both selenium and biotin. The structural similarity to biotin suggests that selenobiotin could be recognized by biotin-dependent cellular machinery, including transport systems and enzymes. This opens up the exciting possibility of using selenobiotin as a vehicle for the targeted delivery of selenium's therapeutic payload to cells with high biotin uptake, such as cancer cells. Furthermore, the inherent redox properties of the selenium atom may imbue selenobiotin with novel bioactivities, including enhanced antioxidant or pro-oxidant effects, depending on the cellular context.

This guide will systematically explore the therapeutic potential of selenobiotin, providing the scientific background and detailed experimental protocols to investigate its efficacy in three key areas: oncology, neurodegenerative diseases, and metabolic disorders.

Biosynthesis and Characterization of Selenobiotin

The generation of a stable and well-characterized supply of selenobiotin is a prerequisite for any therapeutic investigation. While chemical synthesis routes are plausible, biotechnological production offers a potentially more scalable and cost-effective approach.

Enzymatic Synthesis of Selenobiotin

Escherichia coli and certain yeast strains, such as Meyerozyma guilliermondii and Trichosporon cutaneum, have been shown to synthesize selenobiotin when cultured in selenium-supplemented media.[10][11] The key enzyme in this process is biotin synthase, a member of the "radical SAM" family, which catalyzes the insertion of a sulfur atom into dethiobiotin to form biotin.[12] This enzyme can also utilize a selenium donor to produce selenobiotin.[12]

Experimental Protocol: In Vitro Enzymatic Synthesis of Selenobiotin

This protocol is adapted from the in vitro synthesis of selenobiotin using E. coli biotin synthase.[12]

-

Overexpression and Purification of Biotin Synthase (BioB):

-

Clone the E. coli bioB gene into an appropriate expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

Transform the construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and purify the BioB enzyme using affinity chromatography (e.g., Ni-NTA resin).

-

Confirm protein purity and concentration using SDS-PAGE and a protein assay (e.g., Bradford assay).

-

-

Reconstitution of the Iron-Selenium Cluster:

-

Deplete the native iron-sulfur cluster from the purified BioB by treatment with a chelating agent (e.g., EDTA) under anaerobic conditions.

-

Reconstitute the apoenzyme with FeCl₃ and Na₂Se to form a [2Fe-2Se]²⁺ cluster. This step should be performed in an anaerobic glove box to prevent oxidation.

-

-

In Vitro Selenobiotin Synthesis Reaction:

-

In an anaerobic environment, prepare a reaction mixture containing:

-

Reconstituted [2Fe-2Se]²⁺ BioB enzyme

-

Dethiobiotin (substrate)

-

S-adenosylmethionine (SAM) (radical initiator)

-

Sodium dithionite (reducing agent)

-

Na₂Se (selenium source for the [4Fe-4Se]²⁺ cluster formation)

-

Appropriate buffer (e.g., Tris-HCl)

-

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

-

Purification and Quantification of Selenobiotin:

-

Terminate the reaction by adding a strong acid (e.g., perchloric acid) to precipitate the protein.

-

Centrifuge to remove the protein pellet.

-

Purify selenobiotin from the supernatant using affinity chromatography with an avidin-coated resin.[10]

-

Quantify the purified selenobiotin using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) to detect the selenium signal.[13][14]

-

Characterization of Selenobiotin

-

Mass Spectrometry (MS): Confirm the molecular weight of the synthesized selenobiotin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁷⁷Se NMR can provide detailed information about the chemical environment of the selenium atom, confirming its incorporation into the biotin structure.[15][16] ¹H and ¹³C NMR can be compared to biotin standards to confirm the overall structure.[17]

Therapeutic Application I: Oncology

The overexpression of biotin receptors on various cancer cells provides a unique opportunity for targeted therapy.[9][18] Selenobiotin is hypothesized to exploit this pathway to deliver the cytotoxic effects of selenium directly to tumor cells, thereby minimizing off-target toxicity.

Hypothesized Mechanism of Action

-

Targeted Uptake: Selenobiotin is taken up by cancer cells via the overexpressed SMVT.[7][8]

-

Intracellular Selenium Release: Once inside the cell, selenobiotin is metabolized, releasing selenium.

-

Induction of Oxidative Stress: The released selenium can act as a pro-oxidant in the high-redox environment of cancer cells, leading to the generation of reactive oxygen species (ROS).[3]

-

Apoptosis and Cell Cycle Arrest: Elevated ROS levels can induce apoptosis and/or cell cycle arrest, leading to cancer cell death.[19]

-

Inhibition of Biotin-Dependent Carboxylases: Selenobiotin might compete with biotin for incorporation into biotin-dependent carboxylases, potentially disrupting cancer cell metabolism.[5][6]

Diagram: Hypothesized Mechanism of Selenobiotin in Cancer Therapy

Caption: Proposed mechanism of selenobiotin's anti-cancer activity.

Experimental Validation

Cell Lines:

-

High Biotin Receptor Expression: MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).[18][20]

-

Low Biotin Receptor Expression (Control): HEK293 (human embryonic kidney), MCF10A (non-cancerous breast).[8][20]

Experimental Protocol: In Vitro Evaluation of Selenobiotin's Anti-Cancer Efficacy

-

Cell Viability Assay (MTT/XTT):

-

Treat cancer cell lines with increasing concentrations of selenobiotin, biotin (control), and a known selenium compound (e.g., selenite) for 24, 48, and 72 hours.

-

Measure cell viability to determine the IC₅₀ values.

-

Rationale: To assess the dose-dependent cytotoxic effects of selenobiotin.

-

-

Cellular Uptake Studies:

-

Treat cells with selenobiotin for various time points.

-

Lyse the cells and quantify the intracellular selenium concentration using ICP-MS.[21][22]

-

Perform competition assays by co-incubating with an excess of free biotin to confirm SMVT-mediated uptake.[8]

-

Rationale: To confirm targeted uptake via biotin receptors.

-

-

ROS Measurement:

-

Treat cells with selenobiotin and measure intracellular ROS levels using fluorescent probes like DCFDA.

-

Rationale: To investigate the induction of oxidative stress.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with selenobiotin and analyze for apoptosis and necrosis using flow cytometry.

-

Rationale: To determine the mode of cell death.

-

-

Western Blot Analysis:

-

Analyze the expression of key proteins involved in apoptosis (e.g., Caspase-3, PARP) and cell cycle regulation (e.g., p21, Cyclin D1).

-

Rationale: To elucidate the molecular pathways affected by selenobiotin.

-

Table: Comparison of Expected Outcomes

| Assay | Selenobiotin | Biotin (Control) | Selenite (Control) |

| Cell Viability (High SMVT) | Decreased (Low IC₅₀) | No significant change | Decreased |

| Cell Viability (Low SMVT) | Less decrease (Higher IC₅₀) | No significant change | Decreased |

| Cellular Uptake | High, inhibited by excess biotin | High | Low (different mechanism) |

| ROS Levels | Increased | No change | Increased |

| Apoptosis | Increased | No change | Increased |

Therapeutic Application II: Neuroprotection

Selenium is crucial for brain function, and selenoproteins play a vital role in protecting neurons from oxidative stress.[23][24] Biotin deficiency has also been linked to neurological disorders.[25][26] Selenobiotin, therefore, has the potential to act as a neuroprotective agent.

Hypothesized Mechanism of Action

-

Blood-Brain Barrier (BBB) Penetration: Biotin transporters are present at the BBB, potentially facilitating the transport of selenobiotin into the central nervous system.

-

Antioxidant Activity: The selenium moiety of selenobiotin can directly scavenge free radicals or be incorporated into selenoproteins like glutathione peroxidase (GPx), enhancing the brain's antioxidant capacity.

-

Modulation of Neuroinflammation: Selenium compounds have been shown to possess anti-inflammatory properties, which could be beneficial in neurodegenerative diseases characterized by chronic inflammation.[23]

-

Mitochondrial Support: Biotin is essential for mitochondrial carboxylases involved in energy metabolism. Selenobiotin may support mitochondrial function, which is often impaired in neurodegenerative conditions.[25]

Diagram: Selenobiotin in Neuroprotection

Caption: Potential neuroprotective mechanisms of selenobiotin.

Experimental Validation

Animal Model: A suitable animal model for neurodegeneration, such as a tauopathy model in Drosophila or mice, or a model of oxidative stress-induced neuronal damage.[25]

Experimental Protocol: In Vivo Evaluation of Selenobiotin's Neuroprotective Effects

-

Animal Treatment:

-

Administer selenobiotin, biotin, or a control vehicle to the animal model.

-

Include a positive control group treated with a known neuroprotective agent.

-

-

Behavioral Tests:

-

Perform relevant behavioral tests to assess cognitive function and motor coordination (e.g., Morris water maze, rotarod test).

-

Rationale: To evaluate the functional outcomes of selenobiotin treatment.

-

-

Histopathological Analysis:

-

At the end of the study, sacrifice the animals and perform histological analysis of brain tissue.

-

Stain for markers of neuronal damage (e.g., Fluoro-Jade) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

-

Rationale: To assess the structural integrity of the brain tissue.

-

-

Biochemical Assays on Brain Tissue:

-

Measure levels of oxidative stress markers (e.g., malondialdehyde).

-

Determine the activity of antioxidant enzymes (e.g., GPx).

-

Quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-1β).

-

Rationale: To investigate the biochemical mechanisms underlying any observed neuroprotection.

-

Therapeutic Application III: Metabolic Disorders

Both selenium and biotin play crucial roles in metabolic regulation. Selenoproteins are involved in insulin signaling and energy balance, while biotin-dependent carboxylases are central to glucose and lipid metabolism.[7][20]

Hypothesized Mechanism of Action

-

Improved Insulin Sensitivity: Selenium has been shown to have insulin-mimetic properties and can influence insulin signaling pathways.[18]

-

Regulation of Glucose and Lipid Metabolism: As a potential cofactor for carboxylases, selenobiotin may modulate key metabolic pathways, including gluconeogenesis and fatty acid synthesis.

-

Reduction of Oxidative Stress: Oxidative stress is a key contributor to the pathogenesis of metabolic syndrome. The antioxidant properties of selenobiotin could mitigate this.

Experimental Validation

Animal Model: A model of diet-induced obesity and insulin resistance in mice.

Experimental Protocol: Investigating the Effects of Selenobiotin on Metabolic Parameters

-

Animal Study Design:

-

Feed mice a high-fat diet to induce obesity and insulin resistance.

-

Treat groups of mice with selenobiotin, biotin, or a control vehicle.

-

-

Metabolic Phenotyping:

-

Monitor body weight, food intake, and body composition throughout the study.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess glucose homeostasis.

-

Rationale: To evaluate the overall metabolic effects of selenobiotin.

-

-

Blood and Tissue Analysis:

-

At the end of the study, collect blood to measure plasma levels of glucose, insulin, lipids, and markers of inflammation.

-

Harvest tissues (liver, adipose tissue, muscle) for gene expression analysis (e.g., qPCR for key metabolic genes) and biochemical assays (e.g., carboxylase activity).

-

Rationale: To determine the molecular and biochemical changes induced by selenobiotin.

-

Conclusion and Future Directions

Selenobiotin stands at the intersection of targeted therapy and redox medicine, offering a novel and promising avenue for therapeutic intervention in a range of diseases. This guide has laid out a comprehensive, hypothesis-driven framework for the systematic investigation of its potential. The proposed experimental protocols provide a clear roadmap for researchers to validate the therapeutic efficacy of selenobiotin in oncology, neuroprotection, and metabolic disorders. Future research should focus on elucidating the detailed metabolic fate of selenobiotin, its precise interactions with biotin-dependent enzymes, and its long-term safety profile. The successful translation of selenobiotin from a promising molecule to a clinical therapeutic will depend on rigorous preclinical evaluation guided by the principles and methodologies outlined in this document.

References

-

Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

Various human cell lines with positive or negative biotin receptor expression. (n.d.). Retrieved January 22, 2026, from [Link]

-

Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates? - PMC - NIH. (2025, September 7). Retrieved January 22, 2026, from [Link]

-

Biotin rescues mitochondrial dysfunction and neurotoxicity in a tauopathy model - PubMed. (2020, December 29). Retrieved January 22, 2026, from [Link]

-

Exploring the Neuroprotective Role of Selenium: Implications and Perspectives for Central Nervous System Disorders. (n.d.). Retrieved January 22, 2026, from [Link]

-

Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Association of Selenium Levels with Neurodegenerative Disease: A Systemic Review and Meta-Analysis - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Selenium supplements: Relative bioavailability. (n.d.). Retrieved January 22, 2026, from [Link]

-

Effect of Selenium Supplementation on Biotin and Selenobiotin Concentrations in Meyerozyma guilliermondii and Trichosporon cutaneum Cells - MDPI. (2024, November 27). Retrieved January 22, 2026, from [Link]

-

Recent advances in biotin-based therapeutic agents for cancer therapy - RSC Publishing. (2024, December 6). Retrieved January 22, 2026, from [Link]

-

Biotin Deficiency - StatPearls - NCBI Bookshelf. (2025, September 14). Retrieved January 22, 2026, from [Link]

-

Pharmacological Effects of Biotin in Animals | Request PDF. (2025, August 6). Retrieved January 22, 2026, from [Link]

-

Potent Platinum(IV) Prodrugs That Incorporate a Biotin Moiety to Selectively Target Cancer Cells - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

-

Effect of Selenium Supplementation on Biotin and Selenobiotin Concentrations in Meyerozyma guilliermondii and Trichosporon cutaneum Cells - PubMed. (2024, November 27). Retrieved January 22, 2026, from [Link]

-

Selenium in Human Health and Gut Microflora: Bioavailability of Selenocompounds and Relationship With Diseases - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]

-

Biotin Deficiency in the Cat and the Effect on Hepatic Propionyl CoA Carboxylase. (2025, August 6). Retrieved January 22, 2026, from [Link]

-

Pharmacological Effects of Biotin in Animals | Bentham Science. (n.d.). Retrieved January 22, 2026, from [Link]

-

Escherichia coli biotin synthase produces selenobiotin. Further evidence of the involvement of the [2Fe-2S]2+ cluster in the sulfur insertion step - PubMed. (2006, March 21). Retrieved January 22, 2026, from [Link]

-

Biotin Synthase: Purification, Characterization as a [2Fe-2S]Cluster Protein, and in vitro Activity of the Escherichia coli bioB Gene Product | Biochemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

-

Selenium bioavailability with reference to human nutrition - PubMed - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Selenium in cancer management: exploring the therapeutic potential - Frontiers. (n.d.). Retrieved January 22, 2026, from [Link]

-

Selenium in cancer management: exploring the therapeutic potential - PMC. (n.d.). Retrieved January 22, 2026, from [Link]

-

Determination of selenium species in biota by HPLC-ICP-MS | Request PDF. (2025, August 5). Retrieved January 22, 2026, from [Link]

-

77 Se NMR Spectroscopy of Selenoproteins | Request PDF. (2025, August 10). Retrieved January 22, 2026, from [Link]

-

Selenium Nanoparticles in Cancer Therapy: Unveiling Cytotoxic Mechanisms and Therapeutic Potential - PMC - NIH. (2025, June 2). Retrieved January 22, 2026, from [Link]

-

Biotin-dependent carboxylases. ACC, acetyl-CoA carboxylase; PC, pyruvate carboxylase; PCC, propionyl-CoA carboxylase; MCC,-methylcrotonyl-CoA carboxylase. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Selenium Speciation in Animal Feeds and Fish Tissues by HPLC ICP-MS - CORE. (n.d.). Retrieved January 22, 2026, from [Link]

-

Cytotoxicity of Selenium Immunoconjugates against Triple Negative Breast Cancer Cells. (2018, October 26). Retrieved January 22, 2026, from [Link]

-

Selenium compounds for cancer prevention and therapy – human clinical trial considerations - Penn State Research Database. (2025, June 1). Retrieved January 22, 2026, from [Link]

-

HPLC–ICP-MS analysis of selenium speciation in selenium-enriched Cordyceps militaris - RSC Advances (RSC Publishing). (n.d.). Retrieved January 22, 2026, from [Link]

-

( 77 Se) Selenium NMR. (n.d.). Retrieved January 22, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000030) - Human Metabolome Database. (n.d.). Retrieved January 22, 2026, from [Link]

-

Selenium NMR - IMSERC. (n.d.). Retrieved January 22, 2026, from [Link]

-

77Se NMR Spectroscopy of Selenoproteins | Request PDF. (n.d.). Retrieved January 22, 2026, from [Link]

-

Structure and function of biotin-dependent carboxylases - PMC - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]

-

Total Selenium Quantification in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Quantitative analysis of selenium and mercury in biological samples using LA-ICP-MS. (n.d.). Retrieved January 22, 2026, from [Link]

-

Biotin-protein bond: instability and structural modification to provide stability for in vivo applications - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Structure and function of biotin-dependent carboxylases - ResearchGate. (2025, August 7). Retrieved January 22, 2026, from [Link]

-

Labeling of Biotin With [166Dy]Dy/166Ho as a Stable in Vivo Generator System - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

-

Biotin–Protein Bond: Instability and Structural Modification to Provide Stability for In Vivo Applications - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Biotin-dependent carboxylases in mammals. ACC-acetyl-CoA carboxylase; PC-pyruvate carboxylase; PCC-propionyl-CoA carboxylase; MCC-methylcrotonyl-CoA carboxylase. - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

-

Cell type-specific biotin labeling in vivo resolves regional neuronal and astrocyte proteomic differences in mouse brain - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

-

Biochemistry | Acetyl-S-CoA Carboxylase [Part 1/2] - Biotin Carboxylation - YouTube. (2015, January 23). Retrieved January 22, 2026, from [Link]

Sources

- 1. Frontiers | Selenium in Human Health and Gut Microflora: Bioavailability of Selenocompounds and Relationship With Diseases [frontiersin.org]

- 2. Selenium in cancer management: exploring the therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Selenium in cancer management: exploring the therapeutic potential [frontiersin.org]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Structure and function of biotin-dependent carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biotin-mediated drug delivery: does the biotin transporter mediate uptake of biotin conjugates? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism-Based Tumor-Targeting Drug Delivery System. Validation of Efficient Vitamin Receptor-Mediated Endocytosis and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effect of Selenium Supplementation on Biotin and Selenobiotin Concentrations in Meyerozyma guilliermondii and Trichosporon cutaneum Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Escherichia coli biotin synthase produces selenobiotin. Further evidence of the involvement of the [2Fe-2S]2+ cluster in the sulfur insertion step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. HPLC–ICP-MS analysis of selenium speciation in selenium-enriched Cordyceps militaris - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 17. hmdb.ca [hmdb.ca]

- 18. researchgate.net [researchgate.net]

- 19. Selenium Nanoparticles in Cancer Therapy: Unveiling Cytotoxic Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Total Selenium Quantification in Biological Samples by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quantitative analysis of selenium and mercury in biological samples using LA-ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 23. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Biotin rescues mitochondrial dysfunction and neurotoxicity in a tauopathy model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Biotin Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Selenobiotin: A Structural Analog of Biotin with Profound Biological Implications

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism and molecular interactions, the subtle substitution of a single atom can cascade into significant biological consequences. This guide provides a comprehensive technical exploration of selenobiotin, a selenium-containing analog of biotin. By replacing the sulfur atom in the tetrahydrothiophene ring of biotin with a selenium atom, a molecule of unique properties and potential emerges. This document will delve into the structural nuances differentiating selenobiotin from its well-known counterpart, explore the downstream implications of this atomic substitution on biological systems, and provide practical insights for researchers in the field.

Structural and Physicochemical Comparison: Biotin and Selenobiotin

At the heart of their distinct biological activities lies the fundamental difference in their atomic composition. Biotin, or vitamin B7, is a heterocyclic compound featuring a ureido ring fused with a tetrahydrothiophene ring.[1] Selenobiotin mirrors this structure, with the notable exception of a selenium atom replacing the sulfur atom in the five-membered ring.[1] This seemingly minor alteration has a measurable impact on the molecule's physicochemical properties.

| Property | Biotin | Selenobiotin |

| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₀H₁₆N₂O₃Se |

| Molecular Weight | 244.31 g/mol | 291.22 g/mol [2] |

| Key Atomic Radius | Sulfur: ~100 pm | Selenium: ~115 pm |

The larger atomic radius of selenium compared to sulfur directly influences the bond lengths and angles within the heterocyclic ring. Analysis of the crystal structure of the streptavidin-selenobiotin complex (PDB ID: 5JD2) reveals specific alterations in the selenophene ring compared to the thiophene ring of biotin.[3]

Comparative Bond Lengths and Angles:

| Bond/Angle | Biotin (in complex with Streptavidin) | Selenobiotin (in complex with Streptavidin) |

| C-S/Se Bond Length | ~1.82 Å | ~1.95 Å |

| C-S/Se-C Bond Angle | ~95° | ~88° |

Note: These values are approximate and can vary slightly depending on the specific crystal structure and refinement.

This structural variance, though subtle, is the genesis of the differential biological activities observed between the two molecules.

Caption: Biotin and Selenobiotin are structural analogs.

Biological Implications: An Agonist with Nuances

The structural similarity of selenobiotin to biotin allows it to be recognized by and interact with biotin-dependent biological machinery, including enzymes and binding proteins. However, the differences in electronegativity and bond energies between sulfur and selenium introduce functional distinctions.

Interaction with Biotin-Dependent Carboxylases